Molecular Weight and Topological Surface Area Advantage Over Benzimidazole-Fused Analogues in Fragment-Based Lead Generation
In fragment-based screening campaigns, adherence to the 'rule of three' (MW < 300 g/mol, cLogP < 3, HBD ≤ 3) is critical for hit identification and subsequent optimisation. 2-(1H-Pyrazol-4-yl)-1H-imidazole (MW 134.1 g/mol, C6H6N4) offers a substantially lower molecular weight than the benzimidazole-fused analog 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole (MW 210.24 g/mol, C11H10N4) , representing a 36% reduction in scaffold mass. This lower MW translates to a reduced topological polar surface area (tPSA ≈ 63 Ų predicted for the target vs. ~70 Ų for the benzimidazole analog) [1], leaving greater property space for substituent installation before exceeding lead-likeness thresholds.
| Evidence Dimension | Scaffold molecular weight (g/mol) |
|---|---|
| Target Compound Data | MW = 134.1 g/mol; Formula = C6H6N4 |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole: MW = 210.24 g/mol; Formula = C11H10N4 |
| Quantified Difference | ΔMW = -76.14 g/mol (-36%) |
| Conditions | Vendor-specified purity ≥95% for target compound; comparator property derived from ChemExper database |
Why This Matters
The 36% lower scaffold mass allows medicinal chemists to install more functional groups while remaining under the Lipinski and rule-of-three limits, directly increasing the accessible chemical space for hit-to-lead optimisation compared with benzimidazole-fused or higher-MW hybrid scaffolds.
- [1] tPSA estimated using the fragment-based method of Ertl, P. et al. J. Med. Chem. 2000, 43, 3714–3717. Values computed for 2-(1H-pyrazol-4-yl)-1H-imidazole (tPSA ≈ 63 Ų) and 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole (tPSA ≈ 70 Ų). View Source
